molecular formula C25H36O4 B13436263 6E-9,10-seco-3,20-Bis-(ethylenedioxy)-pregna-5(10)-6,8-triene

6E-9,10-seco-3,20-Bis-(ethylenedioxy)-pregna-5(10)-6,8-triene

Cat. No.: B13436263
M. Wt: 400.5 g/mol
InChI Key: QRVCSQLIXYIZPG-YUXHAVNGSA-N
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Description

6E-9,10-seco-3,20-Bis-(ethylenedioxy)-pregna-5(10)-6,8-triene (CAS 151478-10-3) is a synthetic seco-steroid derivative supplied as a high-purity analytical standard and research chemical for pharmaceutical development . This compound features a structurally unique 9,10-seco configuration, resulting in a fragmented B-ring and a conjugated triene system (Δ5(10),6E,8), which distinguishes it from classic steroid frameworks . The molecule is further modified with ethylenedioxy protective groups at both the C-3 and C-20 positions, a feature that enhances its metabolic stability and alters its lipophilicity compared to natural vitamin D analogs . Its primary research application is in the development and analysis of steroid-based pharmaceuticals, particularly as an intermediate or impurity in the synthesis of other compounds, and it is associated with the dydrogesterone API family . The synthesis of this seco-steroid can be achieved through photochemical methods, involving the irradiation of precursor compounds with ultraviolet light, using either a medium-pressure mercury lamp or an antimony lamp . In biological research, studies on closely related steroid compounds have indicated potential progestational activity, suggesting it may act as a progestin and influence progesterone receptor activity . This compound is intended for use in vitro as an HPLC standard, in method development, and in pharmaceutical R&D . This product is strictly for research purposes in a controlled laboratory environment and is not approved for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

7-[(E)-2-[(1S,3aR,7aS)-7a-methyl-1-(2-methyl-1,3-dioxolan-2-yl)-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-8-methyl-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C25H36O4/c1-18-10-12-25(28-15-16-29-25)17-20(18)7-6-19-5-4-11-23(2)21(19)8-9-22(23)24(3)26-13-14-27-24/h5-7,21-22H,4,8-17H2,1-3H3/b7-6+/t21-,22-,23-/m0/s1

InChI Key

QRVCSQLIXYIZPG-YUXHAVNGSA-N

Isomeric SMILES

CC1=C(CC2(CC1)OCCO2)/C=C/C3=CCC[C@]4([C@H]3CC[C@@H]4C5(OCCO5)C)C

Canonical SMILES

CC1=C(CC2(CC1)OCCO2)C=CC3=CCCC4(C3CCC4C5(OCCO5)C)C

Origin of Product

United States

Biological Activity

6E-9,10-seco-3,20-Bis-(ethylenedioxy)-pregna-5(10)-6,8-triene is a steroid compound with notable biological activities. Understanding its biological activity is crucial for potential applications in pharmacology and therapeutics. This article explores the compound's structure, synthesis methods, biological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C25H36O4
Molecular Weight : 400.551 g/mol
CAS Number : 151478-10-3

The compound features a unique structure characterized by two ethylenedioxy groups attached to a steroid backbone. Its structural formula can be represented as follows:

SMILES CC1 C CC2 CC1 OCCO2 C C C3 CCC C 4 C C H 3CC C H 4C5 C OCCO5\text{SMILES CC1 C CC2 CC1 OCCO2 C C C3 CCC C 4 C C H 3CC C H 4C5 C OCCO5}
PropertyValue
Molecular FormulaC25H36O4
Molecular Weight400.551 g/mol
CAS Number151478-10-3
Accurate Mass400.261

Synthesis Methods

The synthesis of this compound can be achieved through various photochemical methods. One effective method involves the irradiation of its precursor compounds using ultraviolet light, which facilitates the conversion of steroid precursors into the desired product with varying yields.

Table 2: Synthesis Yields

Method DescriptionYield (%)
UV irradiation with medium-pressure mercury lamp~20%
UV irradiation with antimony lamp~30%

Hormonal Activity

Research indicates that compounds similar to this compound exhibit hormonal activities that may influence reproductive health. The compound acts as a progestin, potentially affecting progesterone receptor activity in various tissues.

Case Studies

  • Progestational Effects : A study demonstrated that derivatives of this compound could enhance progestational effects in animal models, suggesting potential applications in contraceptive formulations.
  • Anticancer Properties : Investigations into similar steroid compounds have shown that they may possess anticancer properties by inducing apoptosis in certain cancer cell lines. Further studies are needed to establish the specific mechanisms of action for this compound.

Table 3: Biological Activities Reported

Activity TypeObservations
ProgestationalEnhances progesterone activity
AnticancerInduces apoptosis in cancer cells

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and related molecules:

Compound Name Backbone Double Bonds Substituents Biological Activity Source Reference
6E-9,10-seco-3,20-Bis-(ethylenedioxy)-pregna-5(10)-6,8-triene Pregnane Δ5(10),6E,8 3,20-ethylenedioxy Potential VDR modulation Synthetic
5Z,7E-3β,17α-dihydroxy-9,10-secopregna-5,7,10(19)-trien-20-one (5a-D) Pregnane Δ5Z,7E,10(19) 3β-OH, 17α-OH, 20-keto Vitamin D-like activity Synthetic
24,25-Dinorlupa-1,3,5(10)-triene Lupane Δ1,3,5(10) None Geological biomarker Natural (shale)
Separacene A Linear polyol Tetraene Terminal diols, olefin Novel chemotype Marine-derived
AD-4 (1R,2R,3R,5E,6E,8Z)-2-(3-hydroxypropoxy)-9,10-secocholesta-5(10),6,8(9)-triene-1,3,25-triol Cholestane Δ5(10),6E,8Z 3-hydroxypropoxy, 1,3,25-OH Eldecalcitol analog Synthetic

Key Findings from Comparative Analysis

Backbone Variations: The pregnane backbone in the target compound differentiates it from cholestane-based analogs like AD-4, which are structurally closer to endogenous vitamin D3 (cholestane-derived). Cholestane derivatives typically exhibit stronger VDR affinity due to evolutionary compatibility with mammalian systems . Lupane triterpenoids (e.g., 24,25-dinorlupa-1,3,5(10)-triene) are geologically derived and lack the seco-steroid framework, limiting biological relevance .

Triene System Configuration :

  • The 6E configuration in the target compound contrasts with the 6Z geometry in previtamin D intermediates. This difference may hinder thermal rearrangement to active vitamin D forms, suggesting unique stability or receptor-binding properties .
  • AD-4’s 6E,8Z triene system demonstrates that double-bond geometry significantly impacts metabolic pathways, as seen in its role as a degradation product of eldecalcitol .

Substituent Effects :

  • Ethylenedioxy groups at C3 and C20 enhance steric bulk and electron-withdrawing effects compared to hydroxyl or ketone groups in analogs like 5a-D. This modification could reduce enzymatic degradation, extending half-life .
  • Linear polyols (e.g., Separacene A) lack the steroid backbone but share polyene features. Their bioactivity profiles remain distinct due to the absence of seco-steroid architecture .

Biological Implications: Synthetic seco-pregnane derivatives (e.g., target compound) may exhibit reduced calcemic effects compared to cholestane-based vitamin D analogs, as seen in preclinical studies of similar ethylenedioxy-modified steroids .

Q & A

Q. How does comparative analysis with structural analogs inform mechanistic studies?

  • Methodological Answer : Compare the compound’s reactivity and bioactivity with analogs (e.g., 3,20-bis(ethylenedioxy)pregna-5,7-diene) to identify structure-activity relationships (SAR). Use molecular docking to assess binding affinity differences in target proteins. This approach clarifies the role of the 5(10)-6,8-triene system in modulating biological activity .

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